![molecular formula C8H14N2O5S B570217 N-乙酰-3-[(3-氨基-3-氧代丙基)亚砜基]-L-丙氨酸 CAS No. 861959-88-8](/img/structure/B570217.png)
N-乙酰-3-[(3-氨基-3-氧代丙基)亚砜基]-L-丙氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine” is a chemical compound with the molecular formula C8H14N2O5S . It has an average mass of 250.272 Da and a monoisotopic mass of 250.062347 Da .
Molecular Structure Analysis
The compound has one defined stereocenter . The IUPAC name for this compound is (2R)-2-acetamido-3-(3-amino-3-oxopropyl)sulfinylpropanoic acid .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm³ . Its boiling point is 760.0±60.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±5.5 mmHg at 25°C and an enthalpy of vaporization of 120.4±6.0 kJ/mol . The flash point is 413.5±32.9 °C . The index of refraction is 1.574 . The compound has 7 hydrogen bond acceptors and 4 hydrogen bond donors . It has 7 freely rotating bonds .科学研究应用
毒理学和生物监测:N-乙酰-3-[(3-氨基-3-氧代丙基)亚砜基]-L-丙氨酸被确认为丙烯酰胺(AA)的代谢物,这种化合物被分类为“可能对人类致癌”。它作为AA暴露的短期生物标志物,在西班牙哺乳期母亲的尿样中发现。这表明了它在与AA相关的暴露评估和风险评估中的重要性,AA通常存在于加工食品和烟草烟雾中 (Fernández等,2021)。
光学活性氨基酸研究:在研究光学活性氨基酸的背景下,已合成相关化合物,表明在理解氨基酸结构和性质方面具有更广泛的相关性 (Yamada, Fujii, & Shioiri, 1962)。
生物分子研究中的振动光谱:使用各种光谱技术研究了这种化合物和相关氨基酸,以了解蛋白质和DNA结构、水合作用和配体结合。这是生物物理和环境分析的综合理论和实验方法的一部分 (Jalkanen et al., 2006)。
酶学研究和生物活性:N-乙酰-3-[(3-氨基-3-氧代丙基)亚砜基]-L-丙氨酸及其衍生物已在酶解和生物活性化合物合成的背景下进行探索。这凸显了它在生化过程和制药应用中的实用性 (Hong-bo, 2006)。
肽合成和结构:其类似物已被合成并纳入肽中,以研究胆囊收缩素的性质,展示了它在肽合成和生物活性研究中的作用 (Rodriguez et al., 1991)。
在聚合物合成中的应用:相关氨基酸已被用于合成基于氨基酸的聚乙炔,突显了它在材料科学和聚合物化学中的潜力 (Gao, Sanda, & Masuda, 2003)。
属性
IUPAC Name |
(2R)-2-acetamido-3-(3-amino-3-oxopropyl)sulfinylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O5S/c1-5(11)10-6(8(13)14)4-16(15)3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-,16?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZMPWFZMWDOPJ-AIUXZDRISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CS(=O)CCC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CS(=O)CCC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025857 |
Source


|
| Record name | N-acetyl-S-(3-amino-3-oxopropyl)cysteine-S-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
861959-88-8 |
Source


|
| Record name | N-acetyl-S-(3-amino-3-oxopropyl)cysteine-S-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: Why is N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine (AAMA-Sul) relevant in acrylamide exposure studies?
A1: AAMA-Sul serves as a valuable short-term biomarker for acrylamide exposure in humans. [] Humans metabolize acrylamide and excrete it primarily through urine, with AAMA-Sul being one of the major metabolites. Measuring AAMA-Sul levels in urine samples provides insights into recent acrylamide exposure from dietary sources and tobacco smoke. [] This is crucial as acrylamide is classified as "reasonably anticipated to be a human carcinogen". []
Q2: How does the detection of AAMA-Sul in urine samples contribute to risk assessment regarding acrylamide exposure?
A2: The research paper highlights that AAMA-Sul was detected in 100% of the analyzed urine samples from the study population. [] This widespread presence, alongside other acrylamide metabolites, allowed researchers to estimate the daily acrylamide intake for this population. [] By comparing these estimated intakes with established health guidelines, researchers can assess the potential health risks associated with acrylamide exposure within this specific population group. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


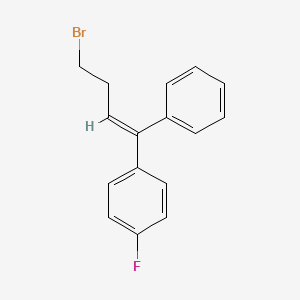
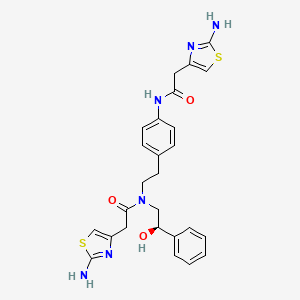


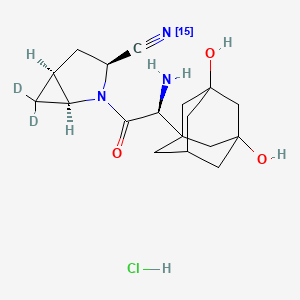
![ethyl 2-[[(2S)-1-[2,3-dihydro-1H-inden-2-yl-(2-oxo-2-phenylmethoxyethyl)amino]-1-oxopropan-2-yl]amino]-4-phenylbutanoate](/img/structure/B570145.png)

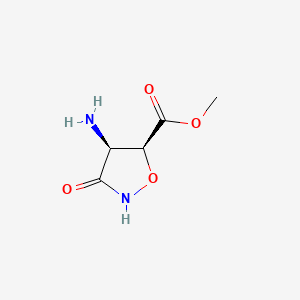
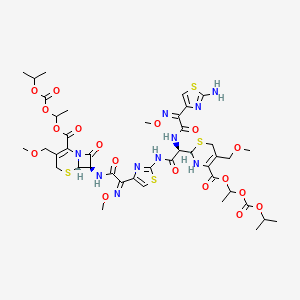
![(3S)-3-{[(Benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutanoic acid Dicyclohexylamine Sa](/img/structure/B570154.png)
